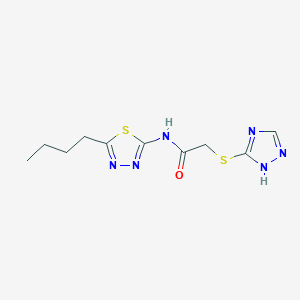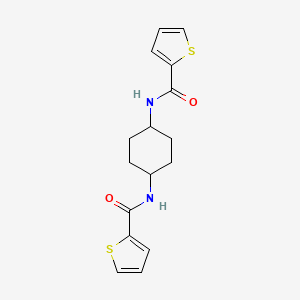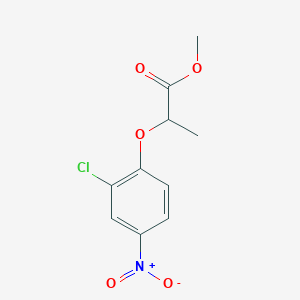![molecular formula C15H21NO3 B4753872 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine](/img/structure/B4753872.png)
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine
Descripción general
Descripción
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine, also known as DMPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in tumor growth. 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. In addition, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit anti-inflammatory activity, which may be useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is its ease of synthesis and purification, which makes it a useful building block for the synthesis of various compounds. In addition, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit good stability under various conditions, which makes it suitable for use in a range of experimental settings. However, one of the limitations of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
For the study of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine include the development of more potent and selective HDAC inhibitors, the exploration of the use of 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine as a building block for the synthesis of novel materials, and further studies to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been shown to exhibit anti-tumor activity and has been explored as a potential drug candidate for the treatment of cancer. In materials science, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been used as a building block for the synthesis of novel materials with interesting properties such as luminescence and conductivity. In organic synthesis, 4-[2-(2,4-dimethylphenoxy)propanoyl]morpholine has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-5-14(12(2)10-11)19-13(3)15(17)16-6-8-18-9-7-16/h4-5,10,13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHODQHRBJDLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(morpholin-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-biphenylylacetamide](/img/structure/B4753791.png)


![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)


![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4753844.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4753852.png)

![2-bromo-6-methoxy-4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4753865.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![3-ethyl-5-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4753883.png)
![ethyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4753904.png)